1-Boc-4-nitrobenzimidazole

Medicinal Chemistry Process Chemistry Protecting Group Strategy

1-Boc-4-nitrobenzimidazole (CAS 208772-95-6, MF C12H13N3O4, MW 263.25 g/mol) is a protected nitrobenzimidazole building block featuring a tert‑butyloxycarbonyl (Boc) group at the N1‑position and a nitro substituent at the 4‑position of the benzimidazole core. The compound is supplied as a crystalline solid with a typical purity of ≥95% and serves as a versatile intermediate for constructing 4‑amino‑benzimidazole scaffolds via selective nitro reduction, while the Boc group enables orthogonal N‑protection during multi‑step synthetic sequences.

Molecular Formula C12H13N3O4
Molecular Weight 263.25 g/mol
Cat. No. B8688674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-nitrobenzimidazole
Molecular FormulaC12H13N3O4
Molecular Weight263.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=NC2=C1C=CC=C2[N+](=O)[O-]
InChIInChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)14-7-13-10-8(14)5-4-6-9(10)15(17)18/h4-7H,1-3H3
InChIKeyIJJIFYLZHNDKDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-4-nitrobenzimidazole: Core Properties and Procurement-Relevant Identity


1-Boc-4-nitrobenzimidazole (CAS 208772-95-6, MF C12H13N3O4, MW 263.25 g/mol) is a protected nitrobenzimidazole building block featuring a tert‑butyloxycarbonyl (Boc) group at the N1‑position and a nitro substituent at the 4‑position of the benzimidazole core . The compound is supplied as a crystalline solid with a typical purity of ≥95% and serves as a versatile intermediate for constructing 4‑amino‑benzimidazole scaffolds via selective nitro reduction, while the Boc group enables orthogonal N‑protection during multi‑step synthetic sequences . The 4‑nitro regiochemistry distinguishes it from the more common 5‑nitro isomer (e.g., 1‑Boc‑5‑nitrobenzimidazole) and determines the electronic and steric profile accessible in downstream derivatizations [1].

Why 1-Boc-4-nitrobenzimidazole Cannot Be Replaced by Generic Nitrobenzimidazole Intermediates


Generic substitution of 1‑Boc‑4‑nitrobenzimidazole with other nitrobenzimidazole intermediates risks compromising regiochemical control, protecting‑group orthogonality, and downstream synthetic efficiency. While 4‑nitrobenzimidazole (CAS 26158‑75‑2) can in principle be Boc‑protected in situ, the pre‑protected building block eliminates a protection step from the end‑user’s workflow, reducing process mass intensity and avoiding the variable yields often encountered when nitration precedes rather than follows N‑protection . More critically, the 4‑nitro substitution pattern imparts distinct electronic properties compared to the 5‑nitro isomer; electron‑withdrawing effects at the 4‑position deactivate the fused benzene ring differently, influencing both reduction kinetics and the regioselectivity of subsequent electrophilic substitutions [1]. The quantitative evidence below demonstrates that the specific 1‑Boc‑4‑nitro‑configuration delivers measurable advantages in synthetic yield, reduction efficiency, and structural fidelity versus the closest unprotected or isomer‑swapped comparators.

Quantitative Differentiation Evidence for 1-Boc-4-nitrobenzimidazole vs. Closest Analogs


Synthetic Yield Advantage: Boc-Protected vs. Unprotected 4-Nitrobenzimidazole in Multi-Step Sequences

Direct Boc protection of 4‑nitro‑1H‑benzo[d]imidazole (6.13 mmol scale) with Boc₂O (1.2 equiv) and Et₃N in CH₂Cl₂ at room temperature for 16 h delivers 1‑Boc‑4‑nitrobenzimidazole in 93% isolated yield after flash chromatography . In contrast, when the unprotected 4‑nitrobenzimidazole is used directly in a multi‑step sequence without prior Boc installation, the overall yield of the final benzimidazole target drops significantly due to competing N‑alkylation and lower solubility of the unprotected intermediate; for example, a Ugi/de‑Boc/cyclize strategy employing mono‑Boc‑protected ortho‑phenylenediamine achieves “excellent yields” vs. “low yield” when the deactivated 4‑nitrobenz‑2,3‑diamine (unprotected analog) is employed [1]. This 93% vs. low‑yield contrast underscores the value of the pre‑protected building block in preserving synthetic efficiency.

Medicinal Chemistry Process Chemistry Protecting Group Strategy

Reduction Efficiency: Catalytic Hydrogenation of 1-Boc-4-nitrobenzimidazole to the 4-Amino Derivative

Catalytic hydrogenation of 1‑Boc‑4‑nitrobenzimidazole (0.95 g, 3.6 mmol) over 10% Pd/C (0.10 g) in ethanol under H₂ at ambient temperature for 4 h provides 1‑Boc‑4‑aminobenzimidazole in quantitative isolated yield (0.84 g, 100%) [1]. By comparison, hydrogenation of the unprotected 4‑nitrobenzimidazole under analogous conditions (48 psi H₂, 10% Pd/C, HOAc, 3 h) requires higher pressure and a more corrosive solvent system, and the resulting 4‑aminobenzimidazole is prone to oxidative degradation unless immediately protected, reducing effective isolated yield to approximately 75–85% in documented procedures [2]. The Boc group thus serves a dual function: it solubilizes the substrate in ethanol (avoiding acetic acid) and stabilizes the electron‑rich amine product against air oxidation.

Catalytic Hydrogenation Amino-Benzimidazole Synthesis Process Development

Regiochemical Purity: 4‑Nitro vs. 5‑Nitro Substitution Pattern in Downstream Derivatization

The 4‑nitro substitution pattern positions the electron‑withdrawing group ortho to the N1‑Boc moiety, creating a unique electronic environment that influences the reactivity of the C5 and C6 positions. In electrophilic substitution reactions, the 4‑nitro isomer directs incoming electrophiles preferentially to the C6 position, whereas the 5‑nitro isomer directs to the C4 position; this regiochemical divergence has been exploited in the synthesis of kinase inhibitors where substitution at the benzimidazole C6 vs. C4 position determines target binding affinity [1]. Specifically, 4‑nitrobenzimidazole derivatives have been validated as intermediates for PIM1‑3 and DYRK1A kinase inhibitors, where the 4‑nitro group is reduced to an amine and then elaborated to acetamide or sulfonamide substituents that occupy a specific hydrophobic pocket not accessible from the 5‑amino isomer [2]. The 1‑Boc‑4‑nitro configuration therefore provides a regiochemically unambiguous entry point for SAR exploration.

Regioselectivity Structure-Activity Relationship Nitrobenzimidazole Isomers

High-Value Application Scenarios for 1-Boc-4-nitrobenzimidazole in Research and Industrial Settings


Scalable Synthesis of 4‑Aminobenzimidazole‑Based Kinase Inhibitor Cores

The quantitative hydrogenation data (100% yield, ambient pressure) [1] make 1‑Boc‑4‑nitrobenzimidazole the preferred starting material for preparing 4‑amino‑benzimidazole scaffolds used in PIM1, DYRK1A, and other kinase inhibitor programs. The Boc group protects the benzimidazole N1 during subsequent amide coupling or sulfonylation at the 4‑amino group, and can be removed under standard acidic conditions (TFA/CH₂Cl₂ or HCl/dioxane) without affecting the newly installed C4‑substituent. Process chemistry teams selecting this building block benefit from the high-yield, mild-condition reduction step that avoids high‑pressure hydrogenation equipment and acetic acid solvent systems required for unprotected analogs .

DNA‑Encoded Library (DEL) Synthesis Requiring DNA‑Compatible Nitro Reduction

DNA‑encoded chemical libraries require chemical transformations that proceed in aqueous media without compromising DNA integrity. The nitro group of 1‑Boc‑4‑nitrobenzimidazole can be reduced using sodium dithionite (Na₂S₂O₄) in aqueous solution, a protocol demonstrated to be DNA‑compatible for aryl nitro substrates [1]. The presence of the Boc group enhances solubility in the aqueous reaction medium relative to unprotected nitrobenzimidazoles, facilitating higher on‑DNA conversion yields. This capability positions 1‑Boc‑4‑nitrobenzimidazole as a strategic building block for DEL construction targeting benzimidazole‑binding proteins.

Regioselective Construction of C6‑Functionalized Benzimidazole Pharmacophores

When the target molecule requires substitution at the benzimidazole C6 position (e.g., for Type II kinase inhibitors that access the DFG‑out pocket), the 4‑nitro substitution pattern is mechanistically required. Starting from 1‑Boc‑4‑nitrobenzimidazole, reduction to the 4‑amine followed by diazotization/Sandmeyer chemistry or Buchwald‑Hartwig coupling installs the desired C4‑substituent, while electrophilic halogenation occurs regioselectively at C6 [1]. The 5‑nitro isomer would instead deliver C4‑functionalized products, which are inactive against the intended kinase targets . Procurement of the correct 4‑nitro isomer is therefore non‑negotiable for these SAR campaigns.

Solid‑Phase Peptide and Peptidomimetic Conjugation via 4‑Amino Handle

Following reduction to 1‑Boc‑4‑aminobenzimidazole, the 4‑amino group serves as a robust handle for coupling to solid‑phase resins or for incorporation into peptide chains via standard amide bond formation. The Boc group at N1 remains intact during Fmoc‑SPPS conditions (piperidine/DMF), enabling orthogonal deprotection strategies [1]. This dual‑protection architecture (Boc on N1, Fmoc‑compatible amine at C4) is not achievable with unprotected 4‑aminobenzimidazole, which would undergo N1‑acylation during coupling steps.

Quote Request

Request a Quote for 1-Boc-4-nitrobenzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.